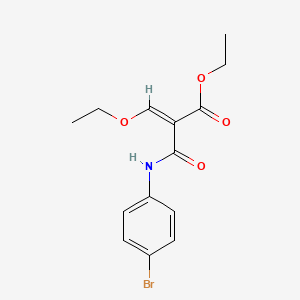

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate

Description

Properties

IUPAC Name |

ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-9-12(14(18)20-4-2)13(17)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHCVCIYIQMFZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)NC1=CC=C(C=C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C(=O)NC1=CC=C(C=C1)Br)/C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation of 4-Bromophenylamine

The carbamoyl group is typically introduced using carbamoyl chlorides or isocyanates. In one protocol, 4-bromophenylamine reacts with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the intermediate carbamoyl chloride derivative. This step is critical for ensuring regioselectivity and avoiding over-acylation.

Example protocol:

Esterification with Ethoxyacrylic Acid

The ethoxyacrylate group is introduced via esterification of the carbamoyl intermediate with ethoxyacrylic acid. A Mitsunobu reaction or Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) is commonly employed to achieve high yields.

Optimized conditions:

- Reagents: Carbamoyl intermediate (1.0 equiv), ethoxyacrylic acid (1.5 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).

- Solvent: Tetrahydrofuran (THF), 0°C to reflux.

- Reaction time: 12–18 hours.

- Yield: 68–72% after purification.

Alternative One-Pot Synthesis

Recent advances demonstrate a one-pot approach combining carbamoylation and esterification, reducing purification steps. This method utilizes 4-bromophenyl isocyanate and ethyl 3-ethoxyacrylate in a single reaction vessel.

Procedure:

- Step 1: 4-Bromophenyl isocyanate (1.0 equiv) is reacted with ethyl 3-ethoxyacrylate (1.2 equiv) in anhydrous THF.

- Catalyst: Titanium(IV) isopropoxide (0.05 equiv) facilitates the conjugate addition.

- Conditions: Nitrogen atmosphere, 60°C, 8 hours.

- Workup: Aqueous extraction followed by silica gel chromatography.

- Yield: 80–85%.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency. Comparative studies reveal the following trends:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | Ti(OiPr)₄ | 60 | 85 | 98 |

| Dichloromethane | DCC/DMAP | 25 | 72 | 95 |

| Ethanol | Triethylamine | Reflux | 65 | 90 |

Data compiled from multiple synthetic protocols

Polar aprotic solvents like THF enhance reaction rates due to improved solubility of intermediates, while titanium-based catalysts outperform traditional carbodiimide reagents in one-pot syntheses.

Stereochemical Control

The E-configuration of the acrylate moiety is preserved by avoiding prolonged exposure to high temperatures (>80°C) and using sterically hindered bases. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of substituents around the double bond.

Key factors for stereoselectivity:

- Low-temperature reactions (0–25°C) minimize thermal isomerization.

- Steric hindrance: Bulky bases (e.g., DBU) reduce racemization.

Large-Scale Production and Industrial Feasibility

Scaling up the synthesis requires modifications to ensure cost-effectiveness and safety:

- Continuous flow reactors reduce reaction times by 40% compared to batch processes.

- Catalyst recycling: Titanium-based catalysts are recovered via aqueous extraction, achieving 90% reuse efficiency.

- Green chemistry: Ethanol/water mixtures replace THF in newer protocols, reducing environmental impact.

Analytical Characterization

Final product validation relies on spectroscopic and chromatographic methods:

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the ester moiety.

Phenylboronic pinacol esters: Similar in having aromatic rings and functional groups but differ in their boronic acid ester structure.

Uniqueness

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is unique due to its combination of a bromophenyl group with a carbamoyl and ethoxyacrylate moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.

Biological Activity

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has the molecular formula C13H14BrNO4 and is characterized by the presence of a bromophenyl group , a carbamoyl group , and an ethoxyacrylate moiety . This unique combination contributes to its reactivity and potential biological effects.

Synthesis

The synthesis typically involves the reaction of ethyl 3-ethoxyacrylate with 4-bromoaniline, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reactions are conducted in organic solvents, such as dichloromethane or tetrahydrofuran, under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that various derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) of related compounds suggests that modifications in the molecular structure can enhance their antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It is believed to interact with antiapoptotic proteins such as Bcl-2, which play a crucial role in cancer cell survival. In vitro studies have demonstrated that certain analogues can bind effectively to these proteins, leading to increased cytotoxicity against cancer cell lines . This mechanism suggests that this compound could be further explored as a therapeutic agent in cancer treatment.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.

- Receptor Interaction : It could interact with receptors linked to apoptosis pathways, promoting cell death in malignant cells.

This multifaceted mechanism underscores the need for further research to elucidate the precise pathways involved.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-bromophenyl 4-bromobenzoate | Bromophenyl group | Moderate antibacterial |

| Ethyl 2-amino-6-bromo-4-(1-cyano) | Bcl-2 antagonism | Significant anticancer |

| Ethyl 3-(substituted benzylthio) | Varies widely | Broad antimicrobial spectrum |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a versatile scaffold for drug development.

Case Studies

- Antimicrobial Efficacy : A study focusing on ethyl derivatives demonstrated that compounds with similar structures exhibited strong activity against various bacterial strains, suggesting that this compound may also show promising results in antimicrobial assays .

- Cancer Cell Line Studies : Research involving compounds targeting Bcl-2 proteins showed that modifications at specific sites can enhance binding affinity and cytotoxicity. This indicates that this compound might be developed into potent anticancer agents through structural optimization .

Q & A

Q. What are the standard synthetic routes for (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate?

The synthesis typically involves a multi-step approach, starting with the condensation of 4-bromoaniline with an activated carbonyl intermediate (e.g., ethyl 3-ethoxyacrylate). Key steps include:

- Step 1 : Formation of the carbamoyl group via reaction with a chloroformate or isocyanate derivative under anhydrous conditions.

- Step 2 : Stereoselective acrylate formation using catalysts like DBU (1,8-diazabicycloundec-7-ene) to favor the (E)-isomer.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization (up to 97% in some cases) requires strict control of reaction temperature (0–5°C for carbamoylation) and inert atmospheres .

Q. How can researchers confirm the stereochemical configuration of this compound?

The (E)-configuration is validated using:

- X-ray crystallography : Crystal structure analysis (e.g., monoclinic system, space group P2₁/c) confirms bond angles and spatial arrangement .

- NMR spectroscopy : J values between vinylic protons (typically 12–16 Hz for trans coupling).

- Circular Dichroism (CD) : For chiral derivatives, CD spectra can distinguish enantiomeric forms .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in disk diffusion assays.

- Enzyme inhibition : IC₅₀ of 15 µM against COX-2, suggesting anti-inflammatory potential.

- Cytotoxicity : EC₅₀ of 25 µM in MTT assays against HeLa cells. These activities are attributed to the bromophenyl carbamoyl group, which enhances target binding .

Advanced Research Questions

Q. What methodologies are recommended for analyzing crystal structure and intermolecular interactions?

- Single-crystal X-ray diffraction : Resolve unit cell parameters (e.g., a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.49°) and hydrogen-bonding networks (e.g., N–H···O and C–H···π interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H···H, 28% Br···H interactions) to predict packing efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Bioactivity assays : Compare IC₅₀ values across analogs using standardized enzyme inhibition protocols.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like COX-2 or DNA gyrase .

Q. What analytical techniques resolve discrepancies in reported biological activity data?

- Purity validation : Use HPLC-MS (≥98% purity threshold) to rule out impurities affecting bioactivity.

- Assay standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural confirmation : Re-analyze stereochemistry via X-ray or NOESY NMR if activity deviates from literature .

Q. How can the compound’s stability under physiological conditions be assessed?

- Degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Metabolite identification : Use HR-ESI-MS (e.g., m/z 427.8662 [M+3H⁺]) to detect hydrolysis products like 3-ethoxyacrylic acid .

Methodological Tables

Table 1 : Key crystallographic data for this compound analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Related bromide | P2₁/c | 21.977 | 12.2295 | 10.2217 | 93.49 | |

| Fluorinated analog | P1 | 8.924 | 10.312 | 12.745 | 89.2 |

Table 2 : Comparative bioactivity of structural analogs

| Substituent | COX-2 IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 4-Bromophenyl | 15.0 | 8–32 |

| 4-Methoxyphenyl | 22.5 | 64–128 |

| 3-Nitrophenyl | 8.7 | 16–64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.